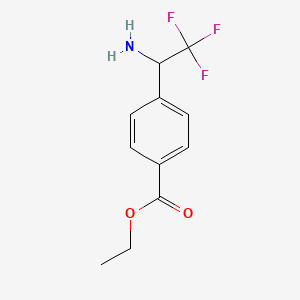![molecular formula C27H50O5 B15170058 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid CAS No. 646996-68-1](/img/structure/B15170058.png)
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexanecarbonyl group, a hydroxyl group, and a long nonadecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid typically involves multiple steps, including esterification and hydroxylation reactions. The starting materials often include cyclohexanecarboxylic acid and nonadecanoic acid, which undergo esterification in the presence of a suitable catalyst. The reaction conditions usually involve elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Aplicaciones Científicas De Investigación
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Cyclohexylcarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexanecarbonyl group.
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxyheptadecanoic acid: Similar structure but with a shorter heptadecanoic acid chain.
Uniqueness
2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid is unique due to its specific combination of functional groups and long nonadecanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
646996-68-1 |
|---|---|
Fórmula molecular |
C27H50O5 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
2-(cyclohexanecarbonyloxymethyl)-15-hydroxynonadecanoic acid |
InChI |
InChI=1S/C27H50O5/c1-2-3-20-25(28)21-16-11-9-7-5-4-6-8-10-13-19-24(26(29)30)22-32-27(31)23-17-14-12-15-18-23/h23-25,28H,2-22H2,1H3,(H,29,30) |
Clave InChI |
ATUSRFMSLJRWEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCCCCCCC(COC(=O)C1CCCCC1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


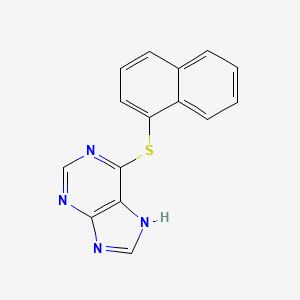
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)

![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
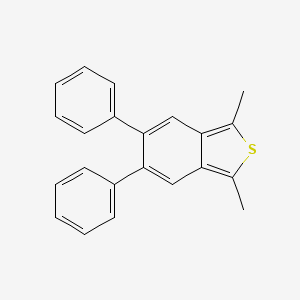
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
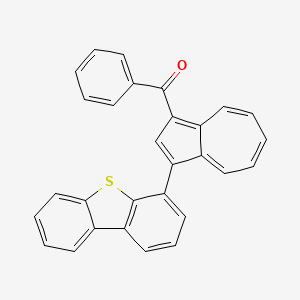
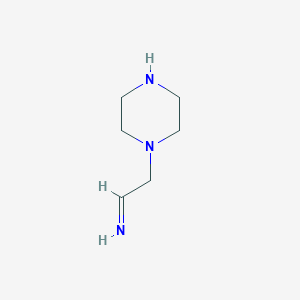

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
